molecular formula C22H23N3O4 B3019078 5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941912-20-5

5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B3019078
CAS No.: 941912-20-5
M. Wt: 393.443
InChI Key: SKCGZNSUOIMQGF-UHFFFAOYSA-N
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Description

The compound 5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile features a central oxazole ring substituted at three positions:

  • Position 5: An azepan-1-yl group (7-membered saturated nitrogen ring), conferring conformational flexibility and basicity.
  • Position 2: A furan-2-yl moiety linked to a 4-methoxyphenoxy group, contributing aromaticity and lipophilicity.

This structural arrangement suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and flexible nitrogen-containing substituents are critical.

Properties

IUPAC Name

5-(azepan-1-yl)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-26-16-6-8-17(9-7-16)27-15-18-10-11-20(28-18)21-24-19(14-23)22(29-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCGZNSUOIMQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound notable for its potential biological activities. With the molecular formula C22H23N3O4C_{22}H_{23}N_{3}O_{4} and a molecular weight of approximately 393.443 g/mol, this compound features an azepane ring, a furan moiety, and an oxazole ring, which contribute to its diverse pharmacological properties.

Antimicrobial Properties

Recent studies indicate that compounds similar to 5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile exhibit significant antimicrobial activity. For instance, oxazole derivatives have demonstrated effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/ml)
Oxazole 1Staphylococcus aureus15
Oxazole 2Escherichia coli18
Reference Drug (Ampicillin)S. aureus30

These results suggest that the presence of functional groups such as the furan and oxazole rings enhances the interaction with microbial targets, potentially leading to improved antimicrobial efficacy .

Anti-inflammatory and Anticancer Activities

The structural features of this compound may also confer anti-inflammatory and anticancer properties. Preliminary investigations into similar compounds have shown:

  • Anti-inflammatory Activity : Compounds with azepane and furan structures have been linked to reduced inflammation markers in various models.
  • Anticancer Potential : Research has indicated that certain oxazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerCytotoxic effects on cancer cell lines

The precise mechanisms by which 5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by Singh et al. focused on synthesizing various oxazole derivatives and evaluating their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values lower than those of standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer potential of oxazole derivatives similar to our compound. They found that these compounds induced apoptosis in cancer cells through the activation of caspases, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following table summarizes analogs with shared oxazole-4-carbonitrile cores but divergent substituents, based on evidence from screening compounds and synthetic studies:

Compound ID/Name Molecular Formula Molecular Weight Substituents at Position 5 Substituents at Position 2 Source (Evidence ID)
Target Compound C₂₄H₂₄N₄O₄ 444.47 g/mol Azepan-1-yl 5-((4-Methoxyphenoxy)methyl)furan-2-yl N/A
D301-0296 C₂₂H₂₃N₃O₃ 377.44 g/mol Azepan-1-yl 5-((2-Methylphenoxy)methyl)furan-2-yl
D561-0873 C₂₃H₂₅N₃O₃ 391.47 g/mol 3-Methylpiperidin-1-yl 5-((3,4-Dimethylphenoxy)methyl)furan-2-yl
D301-0200 C₂₄H₂₁N₃O₄ 415.45 g/mol (1-Phenylethyl)amino 5-((4-Methoxyphenoxy)methyl)furan-2-yl
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile C₂₁H₁₇F₂N₅O₂ 417.39 g/mol 4-(2-Fluorobenzoyl)piperazin-1-yl 2-Fluorophenyl
Position 5 Modifications
  • Azepan-1-yl vs. Piperidinyl (D561-0873) :
    The 7-membered azepane ring in the target compound offers greater conformational flexibility than the 6-membered 3-methylpiperidine in D561-0873. This flexibility may improve binding to targets requiring adaptable hydrophobic interactions, such as protein pockets with dynamic conformations .
  • Azepan-1-yl vs.
Position 2 Modifications
  • 4-Methoxyphenoxy vs. In contrast, the 2-methylphenoxy (D301-0296) and 3,4-dimethylphenoxy (D561-0873) groups introduce steric hindrance, which may reduce binding affinity but improve metabolic stability .
Fluorinated Analogs ():

The fluorophenyl and fluorobenzoyl groups in the piperazinyl analog () enhance electronegativity and membrane permeability, making it suitable for central nervous system targets. However, the absence of a furan linker distinguishes its pharmacokinetic profile from the target compound .

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